molecular formula C22H18N4O2S3 B1684118 IWP-2 CAS No. 686770-61-6

IWP-2

Cat. No.: B1684118
CAS No.: 686770-61-6
M. Wt: 466.6 g/mol
InChI Key: WRKPZSMRWPJJDH-UHFFFAOYSA-N
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Description

IWP-2 (Inhibitor of Wnt Production-2) is a small-molecule compound initially identified as a potent inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for Wnt ligand palmitoylation and secretion . By blocking PORCN, this compound prevents Wnt protein maturation, effectively suppressing both canonical and non-canonical Wnt signaling pathways. Beyond its role in Wnt inhibition, this compound exhibits dual activity as a competitive inhibitor of casein kinase 1 delta (CK1δ), with an IC50 of 40 nM . Its broad applications span microbiology, cancer research, stem cell biology, and immunomodulation. For example, this compound inhibits Listeria monocytogenes virulence by targeting the transcription factor PrfA (IC50 = 0.026 μM) and enhances the homogeneity of mouse epiblast stem cells (EpiSCs) by blocking spontaneous differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

IWP-2 can be synthesized through a multi-step process involving the reaction of various intermediates. One common synthetic route involves the reaction of 6-methyl-2-benzothiazolylamine with 3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidine-2-thiol in the presence of acetic anhydride . The reaction is typically carried out under reflux conditions, followed by purification using column chromatography.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route mentioned above. The process includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. The final product is purified using techniques like recrystallization or high-performance liquid chromatography (HPLC) to ensure a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

IWP-2 primarily undergoes substitution reactions due to the presence of reactive functional groups like amides and thioethers. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives of this compound, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

IWP-2 exhibits potent inhibitory effects on Wnt signaling, which is essential for numerous cellular processes, including cell proliferation, differentiation, and fate determination. The compound has an IC50 value of approximately 27 nM, indicating its high potency in blocking Wnt-dependent signaling pathways. Specifically, this compound inhibits the phosphorylation of Lrp6 receptors and prevents the accumulation of β-catenin, a key mediator in the Wnt signaling cascade .

Key Mechanisms:

  • Inhibition of Porcupine : By blocking Porcupine's activity, this compound prevents the palmitoylation of Wnt proteins, thereby inhibiting their secretion and downstream signaling .
  • Impact on Stem Cells : this compound suppresses self-renewal in embryonic stem cells and promotes cardiomyocyte differentiation from human pluripotent stem cells .

Stem Cell Differentiation

This compound has been extensively studied for its role in promoting differentiation in various stem cell types:

  • Cardiomyocyte Differentiation : In human pluripotent stem cells, this compound facilitates the differentiation into cardiomyocytes, making it a valuable tool in cardiac regeneration research .

Case Study: Cardiomyocyte Differentiation

StudyFindings
R&D Systems (2019)Demonstrated that this compound enhances cardiomyocyte differentiation while inhibiting self-renewal in embryonic stem cells.

Immunomodulation

Recent studies have highlighted this compound's immunomodulatory effects, particularly in human dental pulp stem cells (hDPSCs):

  • Cytokine Regulation : this compound treatment significantly downregulated pro-inflammatory cytokines such as TNFα and IL6 while upregulating TGFβ1 expression, indicating its potential to modulate inflammatory responses .

Case Study: Immunomodulatory Properties

StudyMethodologyResults
Chansaenroj et al. (2023)hDPSCs treated with 25 μM this compound for 24 hours; gene expression analyzed via RNA sequencing.Significant downregulation of inflammatory pathways; enhanced immunosuppressive properties observed.

Cancer Research

This compound's ability to inhibit Wnt signaling has implications for cancer therapy:

  • Tumor Growth Inhibition : In various cancer models, including gastric and breast cancers, this compound has shown efficacy in reducing tumor growth by downregulating Wnt target genes such as c-Myc .

Case Study: Cancer Cell Growth Inhibition

StudyFindings
Mo et al. (2013)Reported that this compound treatment led to decreased cell proliferation and downregulation of Wnt/β-catenin pathway components in gastric cancer cells.

Comparison with Similar Compounds

IWP-2 is frequently compared to other Wnt pathway inhibitors and structurally related compounds. Below is a detailed analysis:

Table 1: this compound vs. Other PORCN Inhibitors

Compound Target IC50 (Wnt Inhibition) Key Structural Features Applications
This compound PORCN, CK1δ 27 nM (PORCN) Pyrimidinone core, benzothiazole moiety Stem cell maintenance , cancer therapy , immunomodulation
LGK-974 PORCN Not reported Structurally distinct from IWP series Reduces Wnt ligand secretion; no effect on L. monocytogenes virulence
IWP-L6 PORCN ~50 nM (estimated) Optimized benzothiazole derivatives 100x more potent than this compound in blocking Wnt-mediated morphogenesis
IWP-1/3/4 PORCN Similar to this compound Phthalazinone (IWP-1) or fluoro/methoxy modifications Shared mechanism with this compound; used in Wnt secretion assays

Key Findings :

  • IWP-L6 outperforms this compound in potency, achieving complete Wnt pathway blockade at 50 nM versus 5,000 nM for this compound in kidney branching morphogenesis .
  • LGK-974 lacks off-target effects on bacterial virulence genes, unlike this compound .

Table 2: this compound vs. Downstream Wnt Inhibitors

Compound Mechanism Primary Target Effect on Wnt Signaling Key Studies
This compound Inhibits Wnt ligand secretion PORCN Upstream suppression Reduces β-catenin in osteosarcoma , PDAC
IWR-1 Stabilizes Axin2 β-catenin degradation Downstream suppression Blocks Wnt3a-mediated β-catenin accumulation
XAV939 Inhibits tankyrase Axin stabilization Enhances β-catenin degradation Less effective in PDAC cells vs. This compound

Key Findings :

  • XAV939 requires micromolar concentrations for partial Wnt inhibition, while this compound acts at nanomolar ranges .
  • IWR-1 and this compound exhibit complementary mechanisms: IWR-1 targets β-catenin degradation, whereas this compound prevents ligand secretion .

Table 3: this compound vs. Non-Wnt Pathway Inhibitors

Compound Target Mechanism Relative Potency vs. This compound
This compound PrfA (Listeria) Binds AI pocket of PrfA dimer IC50 = 0.026 μM
KSK67 PrfA Cyclic 2-pyridone inhibitor IC50 = 0.067 μM
Cyclosporin A Calcineurin Immunosuppressant No direct Wnt inhibition

Key Findings :

  • This compound is 2.6x more potent than KSK67 in inhibiting L. monocytogenes virulence .

Structural and Mechanistic Insights

  • Dual Targeting : this compound binds both PORCN and CK1δ, distinguishing it from LGK-974 (PORCN-specific) .
  • PrfA Inhibition : Structural studies confirm this compound binds the "activation interface" (AI) pocket of PrfA, preventing virulence gene activation .

Biological Activity

IWP-2 is a small molecule that acts as a potent inhibitor of the Wnt signaling pathway by targeting the enzyme Porcupine (PORCN). This compound has garnered significant attention in various fields of biological research due to its ability to modulate key cellular processes, including stem cell differentiation and inflammatory responses.

This compound selectively inhibits the palmitoylation of Wnt proteins, which is crucial for their secretion and subsequent signaling activity. The compound has an IC50 value of approximately 27 nM , indicating its high potency in blocking Wnt processing . By inhibiting PORCN, this compound effectively prevents Wnt-dependent phosphorylation of key receptors such as Lrp6 and Dvl2, leading to reduced accumulation of β-catenin, a central player in Wnt signaling .

Stem Cell Differentiation

This compound has been shown to suppress self-renewal in embryonic stem cells and promote cardiomyocyte differentiation from human pluripotent stem cells (hPSCs). This property makes it a valuable tool for regenerative medicine applications, particularly in cardiac tissue engineering .

Immunomodulatory Properties

Recent studies have highlighted the immunomodulatory effects of this compound on human dental pulp stem cells (hDPSCs). In vitro experiments demonstrated that treatment with this compound significantly downregulated pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6 in both normal and inflamed hDPSCs. Additionally, this compound enhanced the expression of TGFβ1, a cytokine associated with anti-inflammatory responses . The compound's ability to modulate immune responses suggests its potential application in managing inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Embryonic Development : In cultured mouse embryonic kidneys, this compound inhibited branching morphogenesis at concentrations above 5 μM , demonstrating its capacity to disrupt Wnt-mediated developmental processes .
  • Inflammation Modulation : A study on hDPSCs revealed that this compound-treated cells exhibited reduced T cell proliferation and altered regulatory T cell differentiation when co-cultured with CD4^+ T cells. This indicates that this compound may play a role in modulating immune responses within dental tissues .
  • Pain Management : Research indicated that this compound could downregulate NR2B subunit expression in NMDA receptors, potentially alleviating hyperalgesia induced by remifentanil. This effect was linked to the inhibition of the Wnt3a/β-catenin signaling pathway .

Data Summary

Study Focus Findings
Embryonic DevelopmentInhibition of branching morphogenesis in mouse kidneys at concentrations > 5 μM .
Stem Cell DifferentiationPromotion of cardiomyocyte differentiation from hPSCs and suppression of self-renewal .
ImmunomodulationDownregulation of inflammatory cytokines in hDPSCs; enhanced TGFβ1 expression .
Pain ManagementReduced NR2B expression and hyperalgesia alleviation via Wnt signaling inhibition .

Q & A

Basic Research Questions

Q. What is the primary mechanism by which IWP-2 inhibits Wnt signaling, and how can this be experimentally validated?

this compound selectively inhibits Wnt ligand processing and secretion by targeting the membrane-bound O-acyltransferase porcupine (Porcn), thereby blocking Porcn-mediated Wnt palmitoylation—a post-translational modification critical for Wnt ligand activity . Additionally, this compound acts as an ATP-competitive inhibitor of casein kinase 1 delta (CK1δ) with IC50 values of 27 nM (Porcn) and 40 nM (CK1δ) . Methodological validation :

  • In vitro kinase assays to measure CK1δ inhibition .
  • Western blotting to monitor Wnt-dependent phosphorylation of LRP6 and downstream β-catenin stabilization in cell lines (e.g., HEK293T or R1 embryonic stem cells) .
  • qPCR to assess suppression of Wnt target genes (e.g., Axin2, Cyclin D1) .

Q. How does this compound affect embryonic stem cell self-renewal, and what experimental approaches are used to assess this?

this compound suppresses embryonic stem cell self-renewal by inhibiting autocrine Wnt signaling, which is essential for maintaining pluripotency. This drives differentiation, particularly toward cardiomyocytes in human pluripotent stem cells (hPSCs) . Experimental approaches :

  • Colony formation assays to quantify self-renewal capacity under varying this compound concentrations.
  • Flow cytometry for pluripotency markers (e.g., OCT4, NANOG) .
  • Immunostaining for differentiation markers (e.g., cardiac troponin T in cardiomyocytes) .

Advanced Research Questions

Q. How do concentration-dependent effects of this compound influence experimental outcomes in osteoclast differentiation studies?

this compound exhibits dual effects depending on concentration and exposure time. At 10 μM, it promotes bone marrow-derived macrophage (BMDM) proliferation at 24 hours but inhibits proliferation at 72–120 hours when concentrations exceed 20 μM. It also suppresses osteoclast differentiation by downregulating NFATc1, CTSK, and MMP9 via Wnt/β-catenin pathway inhibition . Methodological considerations :

  • Dose-response experiments with time-lapsed monitoring (e.g., 24 h vs. 120 h).
  • TRAP staining to quantify mature osteoclasts and RNA-seq to track differentiation-related gene expression .

Q. Why does this compound show limited efficacy in certain in vivo models such as zebrafish tail regeneration, and how can researchers address this limitation?

In zebrafish tail regeneration assays, this compound fails to inhibit Wnt/β-catenin signaling due to poor bioavailability or evolutionary divergence in Porcn targets . Solutions :

  • Use chemical analogs with improved pharmacokinetics or nanoparticle delivery to enhance stability.
  • Validate target conservation via CRISPR/Cas9 knockout of Porcn in zebrafish .

Q. How does this compound inhibit Listeria monocytogenes virulence, and what structural insights support its mechanism of action?

this compound directly binds the activation interface (AI) site of the transcriptional regulator PrfA, disrupting its DNA-binding helix-turn-helix (HTH) motif and suppressing virulence genes (e.g., hly, actA) . Structural studies (2.0 Å resolution) reveal hydrophobic interactions and hydrogen bonding with Gln146 and Tyr126 in PrfA . Validation methods :

  • X-ray crystallography to resolve PrfA:this compound complexes.
  • qRT-PCR to quantify virulence gene suppression in bacterial cultures .

Q. What are the contradictory findings regarding this compound's impact on the Wnt/β-catenin pathway, and how can researchers reconcile these discrepancies?

While this compound is reported to inhibit β-catenin activation in osteoclast differentiation , other studies note no direct effect on Wnt/β-catenin signaling in specific contexts (e.g., keratinocytes) . These discrepancies may arise from cell type-specific Wnt ligand dependencies or off-target effects on CK1δ. Experimental reconciliation :

  • Use Wnt3a-conditioned media to isolate ligand-specific effects.
  • Compare Porcn knockout cells with this compound-treated cells to distinguish on-target vs. off-target mechanisms .

Q. How does the timing of Wnt inhibition by this compound influence directed differentiation of medial ganglionic eminence (MGE) progenitors?

In hPSC-derived MGE progenitors, early Wnt inhibition (during neural induction) enhances PAX6 suppression and ventral patterning by SHH, whereas late inhibition disrupts migration . Methodological optimization :

  • Stage-specific treatment with this compound (e.g., days 0–7 vs. days 7–14).
  • Single-cell RNA-seq to map temporal gene expression changes .

Q. Data Contradiction Analysis

  • Inconsistent β-catenin modulation : Context-dependent outcomes suggest this compound’s effects vary with Wnt ligand availability and cellular milieu. For example, in IL-36γ-treated keratinocytes, this compound restores differentiation markers (filaggrin, involucrin) by counteracting Wnt-independent pathways .
  • Dual roles in proliferation : Low concentrations (≤10 μM) transiently promote BMDM proliferation, while higher doses induce cytotoxicity . Researchers must titrate concentrations and validate using live-cell imaging or MTT assays .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S3/c1-13-7-8-15-17(11-13)31-21(23-15)25-18(27)12-30-22-24-16-9-10-29-19(16)20(28)26(22)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKPZSMRWPJJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366724
Record name IWP-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686770-61-6
Record name IWP-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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